N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide
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Overview
Description
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a prolinamide core, a phenylsulfonyl group, and a 3-methylbutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the prolinamide core: This step involves the reaction of proline with an appropriate amine to form the prolinamide core.
Introduction of the phenylsulfonyl group: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Attachment of the 3-methylbutyl side chain: The final step involves the alkylation of the prolinamide core with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted prolinamide derivatives.
Scientific Research Applications
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The prolinamide core and the 3-methylbutyl side chain can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the phenylsulfonyl group can enhance its binding affinity to certain molecular targets, while the 3-methylbutyl side chain can influence its pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4OS/c1-12-3-2-6-27(9-12)16-8-18(25-11-24-16)29-10-17(28)26-15-5-4-13(20)7-14(15)19(21,22)23/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYVLBYASCMAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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